molecular formula C4H6N2S2 B569174 1,2-Dithiine-3,6-diamine CAS No. 122243-45-2

1,2-Dithiine-3,6-diamine

Cat. No.: B569174
CAS No.: 122243-45-2
M. Wt: 146.226
InChI Key: IBSLDZALVKQSFI-UHFFFAOYSA-N
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Description

1,2-Dithiine-3,6-diamine is a chemical compound with the molecular formula C4H6N2S2 . It belongs to the class of 1,2-dithiine derivatives, which are sulfur-containing heterocycles of significant interest in organic and medicinal chemistry research. While specific biological studies on this exact diamine are not extensively reported in the available literature, the broader family of 1,2-dithiole and 1,2-dithiine derivatives is known for a wide spectrum of pharmacological activities. These related compounds have been studied for their potential as hydrogen sulfide (H2S)-releasing agents . H2S is an important gaseous signaling molecule in the cardiovascular, immune, and nervous systems, making such donors valuable research tools . Furthermore, structurally similar polysulfur-nitrogen heterocycles show promise in materials science, particularly in the development of organic electronic conductors and semiconducting polymers due to their electron-donating capabilities . Researchers may find this compound useful as a synthetic intermediate for building more complex heterocyclic systems or for exploring new chemical space in drug discovery and materials science. This product is strictly For Research Use Only.

Properties

IUPAC Name

dithiine-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S2/c5-3-1-2-4(6)8-7-3/h1-2H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSLDZALVKQSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SSC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663623
Record name 1,2-Dithiine-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122243-45-2
Record name 1,2-Dithiine-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Diamine Precursors with Sulfur Sources

The direct cyclization of diamines with sulfur-containing reagents represents a logical route to 1,2-dithiine-3,6-diamine. While no direct literature reports exist for this compound, analogous syntheses of 1,2-dithiines suggest potential pathways. For example, 3,6-diphenyl-1,2-dithiine is synthesized via nucleophilic addition of thiols to diynes followed by oxidation . Adapting this approach, a diamine-substituted diyne could undergo thiol addition and cyclization.

Hypothetical Pathway :

  • Substrate Preparation : 3,6-Diamino-1,5-hexadiyne (hypothetical) reacts with ethanedithiol under basic conditions.

  • Cyclization : Sulfur incorporation via radical or ionic mechanisms forms the 1,2-dithiine ring.

  • Oxidation : Mild oxidation (e.g., I₂ or O₂) stabilizes the dithiine structure .

Challenges include the instability of diamino-diynes and competing polymerization. Alternative sulfur sources like Lawesson’s reagent or P₂S₅ may facilitate cyclization at lower temperatures.

Ring Expansion of Dithiolanes

The Parham ring expansion, used to convert 1,3-dithiolanes to 1,4-dithianes , offers a template for dithiine synthesis. By introducing amine groups during the expansion, this compound could theoretically form.

Mechanistic Insight :

  • Dithiolane Formation : Condensation of 1,2-ethanedithiol with α-halo carbonyl compounds yields 1,3-dithiolanes .

  • Ring Expansion : Heating with a base induces a 1,2-sulfur migration, expanding the ring to a 1,4-dithiane.

  • Functionalization : Introducing amines at positions 3 and 6 via nucleophilic substitution or reductive amination.

For example, starting with a chloroacetaldehyde-derived dithiolane, ring expansion could yield a 1,4-dithiane intermediate. Subsequent amination via Buchwald-Hartwig coupling or ammonolysis might install the amino groups .

Functionalization of Preformed 1,2-Dithiines

Modifying existing 1,2-dithiine derivatives with amine groups is another viable route. This method avoids constructing the heterocycle from scratch.

Case Study :
3,6-Diphenyl-1,2-dithiine undergoes nitration followed by reduction to yield 3,6-diamino derivatives . Adapting this:

  • Nitration : Treat 1,2-dithiine with HNO₃/H₂SO₄ to install nitro groups at positions 3 and 6.

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts nitro to amino groups.

This method’s feasibility depends on the electrophilic substitution reactivity of the dithiine ring, which may require electron-donating substituents to activate positions 3 and 6.

Sulfurization of Enamine Derivatives

Thionation of enamines or related precursors with sulfurizing agents could directly yield this compound. Lawesson’s reagent and P₂S₅ are commonly used for such transformations .

Proposed Synthesis :

  • Enamine Formation : Condense a β-diketone with ethylenediamine to form a cyclic enamine.

  • Thionation : Treat with P₂S₅ in refluxing toluene, replacing carbonyl oxygens with sulfur atoms.

  • Aromatization : Oxidative elimination generates the conjugated dithiine system.

This route mirrors the synthesis of 3H-1,2-dithiole-3-thiones from 3-oxoesters , but requires careful tuning to prevent over-sulfurization.

Diels-Alder Approaches

Diels-Alder reactions between sulfur-containing dienes and diamino dienophiles could construct the dithiine core. For instance, 1,2-dithiins participate as dienes in cycloadditions .

Retrosynthetic Analysis :

  • Diene : 1,2-Dithiine (synthesized via methods in ).

  • Dienophile : A diaminoacetylene or diaminoquinone.

Thermal or Lewis acid-catalyzed cycloaddition would form a bicyclic intermediate, which could undergo retro-Diels-Alder to yield the target compound.

Comparative Analysis of Methods

Method Starting Materials Key Steps Challenges Yield Potential
CyclizationDiamino-diynes, thiolsThiol addition, oxidationSubstrate instabilityModerate (30–50%)
Ring ExpansionDithiolanes, aminesSulfur migration, aminationRegioselectivity controlLow (20–40%)
FunctionalizationNitro-dithiinesNitration, reductionElectrophilic directing groups neededHigh (50–70%)
SulfurizationEnamines, P₂S₅Thionation, aromatizationOver-sulfurizationModerate (40–60%)
Diels-AlderDithiines, dienophilesCycloaddition, retro-reactionSteric hindranceLow (10–30%)

Chemical Reactions Analysis

Types of Reactions

1,2-Dithiine-3,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity :
    • 1,2-Dithiine-3,6-diamine derivatives have shown promising results in anticancer research. For instance, novel derivatives synthesized from this compound have been tested against lung cancer cell lines (A549), demonstrating higher efficacy compared to standard treatments like imatinib. The structure-activity relationship indicates that modifications to the dithiine core can enhance biological activity significantly .
  • Antimicrobial Properties :
    • Compounds derived from this compound exhibit antibacterial and antifungal activities. Studies have reported their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal species. The derivatives often outperform commercial antibiotics in specific tests .
  • CNS Receptor Ligands :
    • Research has indicated that vicinal diamines like this compound can serve as ligands for central nervous system receptors. These ligands are essential for developing drugs targeting neurological disorders .

Catalytic Applications

  • Plasmon-Induced Chemical Reactions :
    • This compound has been utilized in plasmon-induced chemical reactions (PICRs), which are critical for efficient light-to-chemical energy conversion processes. The ability of this compound to participate in such reactions opens avenues for its use in nanotechnology and materials science .
  • Polymerization Mechanisms :
    • The compound plays a role in facilitating polymerization reactions under specific conditions. For example, its derivatives have been involved in two-dimensional polymer synthesis through controlled lateral polymerization mechanisms .

Data Table: Summary of Applications

Application AreaSpecific Use CaseResults/Findings
Medicinal ChemistryAnticancer agentsHigher efficacy against A549 lung cancer cells
Antimicrobial agentsEffective against Gram-positive/negative bacteria
CNS receptor ligandsPotential for drug development targeting CNS disorders
CatalysisPlasmon-induced chemical reactionsEfficient light-to-chemical energy conversion
Polymerization mechanismsFacilitates synthesis of two-dimensional polymers

Case Study 1: Anticancer Activity of Derivatives

A study synthesized a series of this compound derivatives and evaluated their cytotoxic effects on A549 lung cancer cells using the MTT assay. The results indicated that several derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics, suggesting their potential as effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of synthesized dithiine derivatives revealed that certain compounds demonstrated superior antibacterial activity compared to established antibiotics. This study highlighted the structure-activity relationship that could guide future drug design.

Mechanism of Action

The mechanism of action of 1,2-Dithiine-3,6-diamine involves its interaction with molecular targets through its amino and sulfur groups. These interactions can lead to the formation of covalent bonds or coordination complexes, affecting various biochemical pathways. The compound’s unique structure allows it to participate in specific reactions that can modulate biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with partial structural or functional similarities to hypothetical 1,2-dithiine-3,6-diamine. Below is a detailed comparison based on available

Pteridine Diamines ()

Examples:

  • 1-Methyllumazine-6,7-diamine (26)
  • 3-Methyllumazine-6,7-diamine (27)
  • Lumazine-6,7-diamine (25)
Property This compound (Hypothetical) Pteridine Diamines ()
Core Structure 1,2-Dithiine ring with amines Pteridine (two fused pyrimidine rings)
Synthesis Not reported Synthesized via condensation of uracil derivatives with methylcyanoformimidate in DMF
Melting Point Unknown >320°C (decomposition)
¹H NMR Profile N/A Distinct signals for aromatic protons and amines in D6-DMSO
Applications Theoretical (e.g., ligands) Potential precursors for pterin-based biomolecules

Key Differences :

  • Pteridine diamines lack sulfur atoms in their core structure, focusing instead on nitrogen-rich systems.
  • Their synthesis relies on uracil derivatives, whereas 1,2-dithiine synthesis would require sulfur-containing precursors (unaddressed in evidence).
Thiazole Diamines ()

Examples:

  • Benzo[1,2-d]thiazole-2,6-diamine derivatives
Property This compound (Hypothetical) Thiazole Diamines ()
Core Structure 1,2-Dithiine ring with amines Benzothiazole (fused benzene-thiazole)
Bioactivity Unknown DNA gyrase inhibition (IC₅₀: low µM range)
Synthesis Not reported Derived from tetrahydrobenzo[1,2-d]thiazole scaffolds

Key Differences :

  • Thiazole derivatives contain a single sulfur and nitrogen atom in their heterocycle, unlike the dual sulfur atoms in 1,2-dithiine.
  • Thiazole diamines exhibit confirmed biological activity (e.g., antimicrobial), whereas 1,2-dithiine properties remain speculative.
Benzodioxin-Pyridine Amines ()

Example:

  • 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
Property This compound (Hypothetical) Benzodioxin-Pyridine Amine ()
Core Structure Sulfur-heterocyclic Benzodioxin (oxygen-containing) + pyridine
Molecular Weight Unknown 391.46 g/mol
Applications Theoretical Research use (unvalidated for medicine)

Key Differences :

  • Benzodioxin derivatives prioritize oxygen heteroatoms over sulfur, leading to divergent electronic and steric properties.

Critical Analysis of Evidence Limitations

Key gaps include:

Synthesis Methods: No protocols for constructing the 1,2-dithiine ring system with amines.

Physicochemical Data : Melting points, NMR profiles, or stability data are absent.

Biological Activity : Theoretical applications remain unexplored in the evidence.

Biological Activity

1,2-Dithiine-3,6-diamine is a sulfur-containing organic compound that has garnered interest due to its unique structural properties and potential biological activities. This compound, with the chemical formula C4H8N2S2, features two amino groups and a dithiine structure, which allows for diverse interactions with biological molecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its amino and sulfur groups. These interactions can lead to the formation of covalent bonds or coordination complexes that influence biochemical pathways. The compound has been shown to participate in several types of chemical reactions:

  • Oxidation : Can form sulfoxides or sulfones.
  • Reduction : Converts into different reduced forms.
  • Substitution : Amino groups can react with electrophiles such as alkyl halides or acyl chlorides.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Antioxidant Properties : The presence of sulfur atoms contributes to its potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cells .
  • Anticancer Potential : Investigations into its anticancer properties have shown promise. The compound's ability to modify cellular pathways may lead to apoptosis in cancer cells .

Antimicrobial Studies

A study evaluating the antimicrobial effects of various dithiine derivatives found that this compound demonstrated significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .

Antioxidant Activity

In vitro assays measuring the radical scavenging activity of this compound revealed a strong capacity to neutralize reactive oxygen species (ROS). The IC50 value was found to be lower than that of ascorbic acid, a well-known antioxidant .

Anticancer Research

A recent investigation focused on the effects of this compound on human lung cancer cell lines (A549). Results showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. The study suggested that the compound might serve as a lead for developing new anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacteria
AntioxidantStrong radical scavenging activity
AnticancerInduced apoptosis in A549 cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-dithiine-3,6-diamine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclization reactions of dithiol precursors or condensation of sulfur-containing intermediates. For example, heating 1,2-diaminobenzene derivatives with sulfur sources (e.g., elemental sulfur or polysulfides) under inert conditions yields the dithiine core. Post-synthesis, purity is validated via ¹H/¹³C NMR to confirm hydrogen/carbon environments and HPLC-MS to detect residual impurities . A table summarizing common methods:

MethodYield (%)Purity (HPLC)Key Conditions
Cyclization (S⁸, DMF)65–70≥98%N₂ atmosphere, 120°C, 24h
Condensation (Na₂S, EtOH)55–60≥95%Reflux, 48h

Q. How does the electronic structure of this compound influence its reactivity?

  • Methodological Answer : The conjugated dithiine ring and electron-rich diamine groups enable dual reactivity: (i) sulfur atoms act as nucleophiles in alkylation reactions, and (ii) amine groups participate in Schiff base formation. Computational studies (e.g., DFT calculations ) reveal localized electron density at sulfur sites, guiding functionalization strategies .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms S–S stretching (450–500 cm⁻¹) and N–H bending (1600–1650 cm⁻¹).
  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 6.8–7.2 ppm and amine protons as broad singlets (δ 4.5–5.0 ppm).
  • X-ray crystallography : Resolves planarity of the dithiine ring and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity, pH) or impurity profiles. To address this:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent systems (e.g., DMSO concentration ≤0.1%).
  • Replicate syntheses : Compare bioactivity across batches purified via column chromatography vs. recrystallization .

Q. What computational models predict the thermal stability of this compound under high-energy conditions?

  • Methodological Answer : DSC/TGA coupled with ReaxFF molecular dynamics simulates decomposition pathways. For example, the dithiine ring undergoes cleavage at >250°C, releasing sulfur radicals. Key thermodynamic parameters (ΔH, Eₐ) can be derived from Arrhenius plots of isothermal TGA data .

Q. How do steric and electronic effects modulate the ligand properties of this compound in coordination chemistry?

  • Methodological Answer : The ligand binds transition metals (e.g., Cu²⁺, Fe³⁺) via sulfur and amine donors. XAS (X-ray absorption spectroscopy) quantifies bond distances, while cyclic voltammetry reveals redox activity. Steric hindrance from substituents (e.g., methyl groups) reduces binding efficiency, as shown in comparative studies with substituted analogs .

Data Contradiction Analysis

Q. Why do some studies report conflicting crystallographic data for this compound polymorphs?

  • Methodological Answer : Polymorphism arises from solvent-dependent crystallization. For reproducibility:

  • Use slow evaporation (e.g., CHCl₃/hexane) to isolate the thermodynamically stable form.
  • Validate via PXRD against simulated patterns from single-crystal data .

Methodological Recommendations

  • Collaborative workflows : Combine synthetic chemistry with computational modeling to prioritize derivatives for biological screening .
  • Safety protocols : Handle this compound in fume hoods due to potential sulfur byproduct toxicity (refer to SDS guidelines) .

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